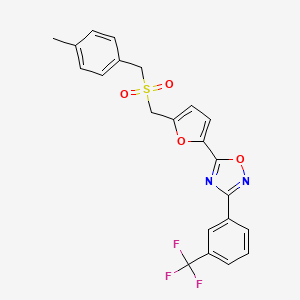

5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H17F3N2O4S and its molecular weight is 462.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a complex organic compound belonging to the class of oxadiazoles, which are known for their diverse biological activities. This compound features a unique structure that includes a furan ring, an oxadiazole moiety, and a sulfonyl group, all of which contribute to its potential pharmacological applications.

Molecular Structure and Properties

The molecular formula of this compound is C18H19F3N2O3S, with a molecular weight of approximately 421.47 g/mol. Its structure can be represented as follows:

Key Characteristics:

- Molecular Weight: 421.47 g/mol

- Solubility: Soluble in organic solvents

- Functional Groups: Furan ring, oxadiazole, sulfonyl

Biological Activity Overview

Oxadiazoles are recognized for their various biological properties, including antibacterial, antifungal, and anticancer activities. The specific biological activities of this compound have been explored through various studies.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against multiple cancer cell lines. A study reported that modifications in the oxadiazole structure can enhance cytotoxicity against cancer cells such as HepG2 and SGC-7901 .

Antimicrobial Properties

The antimicrobial efficacy of oxadiazoles has also been documented. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. For example, derivatives with trifluoromethyl groups have been associated with increased antifungal activity against Fusarium oxysporum and other pathogens .

The biological effects of this compound may involve the inhibition of specific biological targets. Similar compounds have been shown to interfere with cellular processes by disrupting enzyme functions or altering signaling pathways. For instance, some oxadiazoles act as inhibitors of carbonic anhydrase II, which is crucial in various physiological processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of oxadiazole derivatives:

- Anticancer Efficacy : A study demonstrated that certain oxadiazoles exhibited significant inhibitory effects on cancer cell proliferation in vitro. The presence of specific substituents was correlated with enhanced activity against cancer cell lines .

- Antimicrobial Tests : In vitro tests showed that derivatives containing the sulfonamide group displayed potent antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Structure-Activity Relationship (SAR) : Research on SAR has indicated that modifications at various positions on the oxadiazole ring can lead to improved biological activity. For example, the introduction of trifluoromethyl groups has been linked to enhanced antifungal properties .

Applications De Recherche Scientifique

Research indicates that oxadiazole derivatives exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The specific compound has shown promise in various studies:

Anticancer Activity

Studies have demonstrated that derivatives of oxadiazoles can inhibit cancer cell lines effectively. For instance:

- In vitro Studies : Compounds similar to 5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 and HeLa with IC50 values in the micromolar range .

Antifungal Activity

The presence of a trifluoromethyl group in the structure has been associated with enhanced antifungal activity. Compounds related to this oxadiazole have demonstrated effective inhibition against fungal strains such as Fusarium oxysporum .

Case Studies

Several case studies illustrate the application of this compound in drug discovery:

- Study on Anticancer Properties : A recent study evaluated a series of oxadiazole derivatives for their anticancer activity against pancreatic cancer cell lines. The results indicated that certain modifications led to enhanced selectivity and potency against cancer cells .

- Antifungal Efficacy : In another investigation, compounds derived from oxadiazoles were tested against clinical isolates of fungi. The results showed that some derivatives exhibited superior antifungal activity compared to standard treatments like hymexazol .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonylmethyl Group

The sulfonylmethyl (-SO₂-CH₂-) linker is susceptible to nucleophilic displacement reactions, particularly under basic conditions. For example:

-

Reaction with Amines : The sulfonylmethyl group undergoes nucleophilic attack by primary or secondary amines, leading to the formation of sulfonamide derivatives. This reaction is typically performed in polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ at 50–80°C .

-

Thiol Exchange : Thiols (R-SH) can displace the methyl group attached to the sulfonyl moiety, yielding thioether-linked analogs. FeCl₃ is often used as a catalyst in DMSO at elevated temperatures (70–90°C) .

Example Reaction Pathway :

Compound+R-NH2K2CO3,DMFCompound-NH-R+CH3OH

Oxidation of the Furan Ring

The furan moiety can undergo oxidative cleavage or functionalization:

-

Ring-Opening Oxidation : Treatment with oxidizing agents like KMnO₄ or H₂O₂ in acidic media converts the furan ring into a diketone intermediate, which can further react to form carboxylic acids or esters .

-

Electrophilic Aromatic Substitution : The electron-rich furan ring participates in nitration or sulfonation reactions at the 2- and 5-positions under mild conditions (e.g., HNO₃/AcOH at 0°C) .

Key Data :

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C, 4h | 1,4-Diketone derivative | 72 | |

| HNO₃/AcOH, 0°C, 2h | 5-Nitro-furan analog | 68 |

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole core undergoes ring-opening and cross-coupling reactions:

-

Acid-Catalyzed Hydrolysis : In concentrated HCl or H₂SO₄, the oxadiazole ring hydrolyzes to form a diamide intermediate, which can cyclize under heat to generate imidazole derivatives .

-

Suzuki-Miyaura Coupling : The trifluoromethylphenyl group facilitates palladium-catalyzed cross-coupling with aryl boronic acids, enabling diversification of the aromatic substituent .

Mechanistic Insight :

OxadiazoleHCl, ΔDiamideHeatImidazole Derivative

Trifluoromethyl Group Reactivity

The -CF₃ group on the phenyl ring exhibits unique electronic effects:

-

Electrophilic Substitution : The strong electron-withdrawing nature of -CF₃ directs electrophiles (e.g., NO₂⁺, Br⁺) to the para position relative to itself. This is observed in nitration and halogenation reactions .

-

Radical Reactions : Under UV light, the C-F bonds in -CF₃ can undergo homolytic cleavage, enabling radical-based functionalization .

Reductive Transformations

The sulfonyl group is reducible under specific conditions:

-

LiAlH₄ Reduction : The sulfonylmethyl (-SO₂-CH₂-) group is reduced to a thioether (-S-CH₂-) using LiAlH₄ in anhydrous THF.

-

Catalytic Hydrogenation : Pd/C or Raney Ni catalyzes the reduction of the oxadiazole ring to a diamidine structure under H₂ pressure .

Comparative Yields :

| Reducing Agent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄ | Thioether derivative | THF, 0°C, 1h | 65 | |

| Pd/C, H₂ | Diamidine analog | EtOH, 50 psi, 6h | 58 |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the furan ring and adjacent unsaturated systems (e.g., alkenes), forming bicyclic adducts. This reactivity is leveraged in materials science for polymer cross-linking .

Propriétés

IUPAC Name |

5-[5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N2O4S/c1-14-5-7-15(8-6-14)12-32(28,29)13-18-9-10-19(30-18)21-26-20(27-31-21)16-3-2-4-17(11-16)22(23,24)25/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPIZFJFQCODRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.